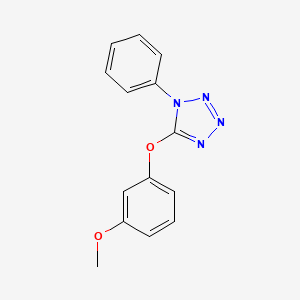

![molecular formula C20H23NO3 B5550296 (3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a type of pyrrolidinone derivative that has been synthesized using a specific method. The compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Applications De Recherche Scientifique

Calcium Antagonism and Vasodilation : One study explored the stereoselectivity of compounds related to this structure, focusing on their calcium antagonism and vasodilating activities. The research identified the most potent enantiomer of a similar compound, contributing to understanding how stereochemistry influences biological activity (Tamazawa et al., 1986).

Molecular Structure Analysis : Another research focused on the molecular structures of compounds similar to "(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol". This study provided insights into the hydrogen bonding and dimeric pair formations of these compounds, which is crucial for understanding their chemical behavior (Burgess et al., 1998).

Electrochemical Behavior : The electrochemical properties of related dihydropyridine derivatives were examined, offering insights into their reduction and oxidation behaviors. This is relevant for applications in electrochemical sensors and energy storage devices (David et al., 1995).

Synthesis and Reactivity : The synthesis and reactivity of related compounds were investigated, highlighting the potential for creating new pharmaceuticals and other chemical products. This research contributes to the field of organic synthesis and drug development (Srikrishna et al., 2010).

Chemical Catalysis : A study explored the use of related compounds in catalysis, particularly in reactions like the Pauson-Khand reaction. This has implications for the synthesis of complex organic molecules and pharmaceuticals (Balsells et al., 2000).

Conformational Analysis and Drug Design : The conformation and behavior of similar dihydropyridine derivatives were studied, which is crucial for drug design and understanding the interaction of these compounds with biological targets (Holt & Caignan, 2000).

Optical Activity and Polymer Chemistry : Research on oligomerization of phenyl isocyanate derivatives related to this compound provided insights into optical activity and polymer chemistry, potentially informing the development of new materials (Maeda & Okamoto, 1998).

NMR Characterization and Organocatalysis : The compound was characterized using nuclear magnetic resonance (NMR), which is essential for understanding its structure and potential as an organocatalyst in chemical reactions (Cui Yan-fang, 2008).

Propriétés

IUPAC Name |

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-12-21(13-20(14,2)23)19(22)16-10-8-15(9-11-16)17-6-4-5-7-18(17)24-3/h4-11,14,23H,12-13H2,1-3H3/t14-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTSHXBCNRSROS-VLIAUNLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)